molecular formula C27H23N3O3S2 B2833248 2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223853-00-6

2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2833248
M. Wt: 501.62
InChI Key: TUMUIKZSPOXUCH-UHFFFAOYSA-N
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Description

2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C27H23N3O3S2 and its molecular weight is 501.62. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

  • Analgesic and Anti-inflammatory Activities : Research on similar thieno[2,3-d]pyrimidin-4-one derivatives has shown promising analgesic and anti-inflammatory activities. For instance, certain compounds in this category demonstrated activities equivalent to acetylsalicylic acid (Cannito et al., 1990).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Several studies have detailed the eco-friendly synthesis, biological activity, and structural characterization of pyridopyrimidinones derivatives, highlighting their potential applications in various fields (Abdallah et al., 2018).

  • S-Methylation and Synthesis Techniques : Research focused on the synthesis of 2-thioxopyrido[3′,2′:4,5]thieno[3,2-H]pyrimdin-4(3H-ones and their S-methylation, aiming to study their pharmacological properties, is highly relevant to understanding the chemical behavior of similar compounds (Dave et al., 1997).

  • Green Synthesis Approach : The development of a green approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones demonstrates the potential for more environmentally friendly methods in the synthesis of similar compounds (Shi et al., 2018).

Biological Potential and Applications

  • Antimicrobial Activity : Research indicates that certain derivatives of thieno[2,3-d]pyrimidin-4-one have shown significant antimicrobial activity against a range of pathogenic bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Gaber et al., 2010).

  • Anti-HIV Activity : Studies have been conducted on pyrimidin-4(3H)-one derivatives for their anti-HIV properties, indicating potential applications in antiviral research (Novikov et al., 2004).

  • Antitumor Activity : Some thieno[3,2-d]pyrimidine derivatives have been investigated for their antitumor activities, showing promising results against various human cancer cell lines. This opens avenues for cancer research using similar compounds (Hafez et al., 2017).

  • Inhibition of Protein Kinase CK2 : Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have shown significant inhibition of human protein kinase CK2, suggesting applications in the development of inhibitors for therapeutic use (Golub et al., 2011).

properties

IUPAC Name

4-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S2/c1-3-33-20-12-10-19(11-13-20)22(31)16-34-27-29-23-21-5-4-14-28-25(21)35-24(23)26(32)30(27)15-18-8-6-17(2)7-9-18/h4-14H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMUIKZSPOXUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C)SC5=C3C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

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